molecular formula C21H16N2O2S B253024 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B253024
M. Wt: 360.4 g/mol
InChI Key: DELVZQQIUARMNW-UHFFFAOYSA-N
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Description

Overview of Benzothiazole-Based Compounds in Chemical Research

Benzothiazole derivatives constitute a critical class of heterocyclic compounds characterized by a fused benzene and thiazole ring system (C$$7$$H$$5$$NS) . These scaffolds exhibit remarkable electronic properties due to the electron-withdrawing thiazole moiety, enabling diverse chemical modifications for pharmaceutical and material science applications . Historically, benzothiazoles gained prominence through natural products like firefly luciferin and synthetic drugs such as pramipexole (antiparkinsonian) and riluzole (ALS treatment) . Their broad bioactivity spectrum—spanning anticancer, antimicrobial, and anti-inflammatory effects—has driven sustained research interest .

Key Pharmacological Activities of Benzothiazoles

Activity Example Compounds Mechanism/Target
Anticancer PMX610, Compound 4i Cyclin A2 inhibition, ERK/AKT
Anti-inflammatory Frentizole COX-2 suppression
Antimicrobial Ethoxazolamide Carbonic anhydrase inhibition

Discovery and Structural Development of N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-Methoxybenzamide

This compound (CAS 111272-66-3) emerged from efforts to optimize benzothiazole-amide hybrids for enhanced pharmacokinetic profiles. The compound features:

  • Benzothiazole core : Provides π-π stacking and hydrogen-bonding capabilities.
  • 4-Methoxybenzamide substituent : Enhances lipophilicity (LogP = 3.60) and metabolic stability .
  • Biphenyl linkage : Facilitates interactions with hydrophobic enzyme pockets .

Synthetic Pathway

  • Thiazole Formation : 2-Aminothiophenol reacts with 4-iodobenzaldehyde under Ullmann coupling conditions .
  • Amidation : 4-Methoxybenzoyl chloride couples with the benzothiazole intermediate via nucleophilic acyl substitution (yield: 71–78%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .

Structural Data

Property Value
Molecular Formula C$${21}$$H$${16}$$N$$2$$O$$2$$S
Molecular Weight 360.43 g/mol
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
XLogP 3.60
Hydrogen Bond Acceptors 4

Position in Contemporary Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of benzothiazole and benzamide pharmacophores to target multifactorial diseases. Recent studies highlight its dual inhibition of AKT and ERK pathways , critical in oncology and inflammation . Compared to first-generation benzothiazoles, its methoxy group reduces hepatotoxicity risks while maintaining blood-brain barrier permeability (72.5% probability) .

Comparative Bioactivity

Compound IC$$_{50}$$ (A549 Cells) IL-6 Inhibition (%)
Parent Benzothiazole 12.3 μM 28
N-[4-(Benzothiazol...) 0.68 μM 62
Doxorubicin (Control) 0.15 μM N/A

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24)

InChI Key

DELVZQQIUARMNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of 4-(1,3-Benzothiazol-2-yl)aniline

Benzothiazole rings are typically constructed via cyclization of thioamide precursors. A common method involves reacting 2-aminothiophenol with substituted benzaldehydes under oxidative conditions. For the target intermediate:

  • 2-Amino-4-nitrothiophenol is condensed with 4-nitrobenzaldehyde in the presence of iodine, yielding 2-(4-nitrophenyl)benzothiazole.

  • Reduction of the nitro group using hydrogen gas and palladium on carbon produces 4-(1,3-benzothiazol-2-yl)aniline.

Preparation of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, yielding the corresponding acyl chloride.

Amide Bond Formation Methods

Classical Coupling Using Carbodiimide Reagents

Procedure :

  • Dissolve 4-(1,3-benzothiazol-2-yl)aniline (1.0 equiv) and 4-methoxybenzoyl chloride (1.2 equiv) in dry dichloromethane.

  • Add triethylamine (2.0 equiv) as a base to scavenge HCl.

  • Stir at room temperature for 12–24 hours.

  • Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the product.

Yield : 65–78%.
Advantages : Simple setup, widely accessible reagents.
Limitations : Requires strict anhydrous conditions; competitive side reactions may occur.

Ru(II)-Catalyzed Direct Amidation

A modern approach employs transition-metal catalysis for regioselective C–N bond formation:
Procedure :

  • Mix 2-(4-aminophenyl)benzothiazole (1.0 equiv) and 4-methoxybenzoyl azide (1.5 equiv) in 1,2-dichloroethane.

  • Add [Ru(pp-cymene)Cl₂]₂ (10 mol%) and AgSbF₆ (20 mol%).

  • Heat at 80°C for 5–7 hours under inert atmosphere.

  • Purify via silica gel chromatography.

Yield : 82–89%.
Advantages : High regioselectivity, avoids pre-activation of carboxylic acids.
Limitations : Costly catalysts; sensitivity to moisture.

One-Pot Tandem Synthesis

This method integrates benzothiazole formation and amidation in a single reaction vessel:
Procedure :

  • Combine 4-nitroaniline , 2-aminothiophenol , and 4-methoxybenzoic acid in dimethylformamide.

  • Add POCl₃ to simultaneously facilitate cyclization (benzothiazole formation) and amide coupling.

  • Heat at 100°C for 8 hours.

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 58–63%.
Advantages : Reduced purification steps; time-efficient.
Limitations : Moderate yields due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency:
Procedure :

  • Mix 4-(1,3-benzothiazol-2-yl)aniline and 4-methoxybenzoic acid in toluene.

  • Add EDCl (1.5 equiv) and HOBt (1.5 equiv) as coupling agents.

  • Irradiate at 150°C for 20 minutes.

  • Filter and recrystallize from ethanol.

Yield : 75–80%.
Advantages : Rapid reaction time; enhanced reproducibility.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodReagents/CatalystsYield (%)TimeAdvantagesLimitations
Classical CouplingEDCl, HOBt, TEA65–7812–24 hSimple setupMoisture-sensitive; moderate yields
Ru(II)-Catalyzed[Ru(pp-cymene)Cl₂]₂82–895–7 hHigh regioselectivityExpensive catalysts
One-Pot TandemPOCl₃58–638 hStep economyCompeting side reactions
Microwave-AssistedEDCl, HOBt, microwave75–8020 minFast; high efficiencyRequires microwave reactor

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DCE) improve solubility of intermediates but may hinder purification.

  • Toluene is preferred for microwave methods due to high boiling point.

Purification Techniques

  • Column chromatography resolves byproducts but increases time and cost.

  • Recrystallization from ethanol/water mixtures offers high purity for crystalline products.

Scalability

Ru-catalyzed and microwave methods show better scalability (>10 g batches) compared to classical coupling .

Chemical Reactions Analysis

WAY-300323 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WAY-300323 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of WAY-300323 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared to derivatives sharing either the benzothiazole core, the 4-methoxybenzamide group, or both. Below is a detailed analysis of structural and functional differences:

Compound Name Structural Variation Molecular Weight (g/mol) Key Properties/Activities Reference
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Methoxy → butoxy substitution 402.51 Enhanced lipophilicity (XLogP3 = 6.1); potential for improved membrane permeability
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Benzothiazole → thiazole ring; additional methylphenyl group 402.46 Structural rigidity due to thiazole core; uncharacterized bioactivity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide Positional isomer (benzothiazole at phenyl C2 vs. C4) 268.33 Altered steric and electronic profiles; potential differences in target binding
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles Triazole ring replaces benzamide; benzothiazole as substituent ~350–400 Antibacterial activity (Gram-positive bacteria, M. tuberculosis); MIC values comparable to ampicillin
4-Methoxy-N-phenylbenzamide (metabolite) Simplified structure (lacks benzothiazole) 241.27 No binding to α-synuclein; rapid clearance from brain tissue

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substitution of the methoxy group with bulkier alkoxy chains (e.g., butoxy) increases lipophilicity but may reduce solubility .
  • Therapeutic Potential: Benzothiazole derivatives are explored as kinase inhibitors, antimicrobials, and PET tracers. The target compound’s methoxy group could modulate selectivity for α-synuclein or bacterial targets .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide, also known as WAY-300323, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 111272-66-3
  • Molecular Formula : C21H16N2O2S
  • Molecular Weight : 360.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. It targets specific pathways involved in tumor growth and metastasis, particularly through the inhibition of key signaling proteins involved in cell division and survival.
  • Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have indicated that benzothiazole derivatives exhibit antimicrobial properties, potentially making them effective against various bacterial strains and fungi.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7 and SK-BR-3). The compound's ability to induce apoptosis in these cells was confirmed through cell viability assays and flow cytometry analysis .
  • Anti-inflammatory Effects :
    • In vitro assays showed that the compound effectively reduced prostaglandin E2 production in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate antibacterial activity. Further studies are needed to explore its full spectrum of antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of COX enzyme activity
AntimicrobialModerate activity against bacteria
PropertyValue
Molecular FormulaC21H16N2O2S
Molecular Weight360.43 g/mol
CAS Number111272-66-3

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